molecular formula C25H18FN3O2S B3559280 6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE

6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE

Cat. No.: B3559280
M. Wt: 443.5 g/mol
InChI Key: LKBNRJPXTWYXCE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, a thioether group, a fluorophenyl group, and an isoindole group with two carbonyl groups . Each of these groups contributes to the overall properties of the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The isoindole group, for instance, is a bicyclic structure that includes a five-membered ring fused to a four-membered ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl groups in the isoindole portion could potentially undergo reactions such as nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given its complex structure, it could have interesting biological activity worth exploring .

Properties

IUPAC Name

6-cyclopropyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-4-(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2S/c26-17-9-7-15(8-10-17)20-13-22(16-5-6-16)28-23(21(20)14-27)32-12-11-29-24(30)18-3-1-2-4-19(18)25(29)31/h1-4,7-10,13,16H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBNRJPXTWYXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE
Reactant of Route 2
Reactant of Route 2
6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE
Reactant of Route 3
6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE
Reactant of Route 4
Reactant of Route 4
6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE
Reactant of Route 5
6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE
Reactant of Route 6
Reactant of Route 6
6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE

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